Methyl 4-({[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
METHYL 4-[2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the class of triazolo-triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts would be carefully selected to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolo-triazine core can be reduced under specific conditions to yield different derivatives.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities .
Scientific Research Applications
METHYL 4-[2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to external stimuli .
Mechanism of Action
The mechanism of action of METHYL 4-[2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The triazolo-triazine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfanyl and acetamido groups can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole core but differ in the fused ring system, leading to different biological activities and applications.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: These compounds have a tetrazine ring fused to the triazole core, which imparts unique properties such as high thermal stability and potential use as energetic materials.
Uniqueness
METHYL 4-[2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups and the triazolo-triazine core. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C15H14N6O4S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
methyl 4-[[2-[(6-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C15H14N6O4S/c1-8-12(23)17-14-18-19-15(21(14)20-8)26-7-11(22)16-10-5-3-9(4-6-10)13(24)25-2/h3-6H,7H2,1-2H3,(H,16,22)(H,17,18,23) |
InChI Key |
ZGFMQGBAKDNSNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)NC1=O |
Origin of Product |
United States |
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